molecular formula C18H13ClN2O3 B2781693 (2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide CAS No. 1404307-03-4

(2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide

Cat. No.: B2781693
CAS No.: 1404307-03-4
M. Wt: 340.76
InChI Key: XUZNGUKRFVRHPP-UZYVYHOESA-N
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Description

This compound belongs to the chromene-3-carboxamide family, characterized by a fused benzopyran core substituted with a carboxamide group and an imino-linked aryl moiety. Its structure includes a 6-chloro substitution on the chromene ring and a 4-acetylphenyl group attached via an imine bond (Z-configuration). The acetylphenyl and chloro substituents likely influence its electronic properties, lipophilicity, and biological interactions, as observed in structurally related molecules .

Properties

IUPAC Name

2-(4-acetylphenyl)imino-6-chlorochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c1-10(22)11-2-5-14(6-3-11)21-18-15(17(20)23)9-12-8-13(19)4-7-16(12)24-18/h2-9H,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZNGUKRFVRHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the chloro substituent and the imino group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds, including (2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide, have demonstrated significant anticancer properties. Studies have shown that modifications on the chromene structure can enhance its cytotoxicity against various cancer cell lines. For instance:

  • Mechanism : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation, including the NF-kB pathway, leading to reduced tumor growth in vitro and in vivo models .
  • Case Studies : A study reported that certain derivatives exhibited IC50 values less than 1 μM against human tumor cells, indicating potent growth inhibition .

Neuroprotective Effects

Recent investigations into iminochromene derivatives have highlighted their potential as multifunctional agents targeting neurodegenerative diseases such as Alzheimer's disease. The compound has been evaluated for its ability to inhibit:

  • BACE1 : An enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's.
  • Acetylcholinesterase : An enzyme that breaks down acetylcholine, crucial for memory and learning functions. The derivative was found to exhibit competitive inhibition against these enzymes .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Bacterial Inhibition : Studies have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported as low as 62.5 μg/mL .
  • Fungal Activity : It has shown activity against certain fungal strains, further supporting its potential use in treating infections .

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between appropriate aldehydes and amines under controlled conditions. Characterization techniques include:

  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen atoms.
Spectroscopic MethodObserved Values
IR (cm⁻¹)νC=O: 1650
1H NMR (δ, ppm)8.84 (s, 1H)
13C NMR (δ, ppm)162.10

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Chromene Carboxamides

(a) (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide ()

  • Structural Differences: The bromine atom at position 6 replaces chlorine, and the imino-linked group is 4-phenoxyphenyl instead of 4-acetylphenyl.
  • Physicochemical Impact: Bromine’s larger atomic radius and lower electronegativity compared to chlorine increase molecular weight (419.25 g/mol vs. 383.81 g/mol) and lipophilicity (calculated logP: ~3.8 vs. ~3.2).

(b) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates ()

  • Core Differences: These compounds feature a carbamate linkage instead of an imino bond and lack the chromene backbone.
  • Functional Implications : The carbamate group enhances hydrolytic stability compared to the imine bond, which is prone to hydrolysis under acidic conditions. Lipophilicity studies via HPLC show log k values ranging from 2.1–3.5, suggesting lower membrane permeability than the acetylphenyl-chromene analog .

Chromene Derivatives with Arylidene Modifications

(a) 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one ()

  • Structural Features: This compound incorporates a pyrimidinone ring fused to the chromene system, with two chlorophenyl groups.
  • However, the bulky hexahydrochromeno scaffold reduces solubility compared to the planar chromene-3-carboxamide .

Substituent-Driven Pharmacological Profiles

  • Acetylphenyl vs. Phenoxyphenyl: The acetyl group in the target compound may act as a hydrogen-bond acceptor, improving interactions with enzymatic active sites. In contrast, the phenoxy group in the brominated analog () contributes to π-π stacking with aromatic residues in proteins.
  • Chloro vs. Bromo : Bromine’s higher lipophilicity often correlates with enhanced blood-brain barrier penetration but may increase off-target toxicity. Chlorine’s smaller size favors metabolic stability .

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s imine bond may require stabilization strategies (e.g., steric hindrance or electron-donating substituents) to improve bioavailability.
  • Computational Modeling: Molecular docking studies comparing acetylphenyl and phenoxyphenyl interactions could guide lead optimization.

Biological Activity

The compound (2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide belongs to the class of 2H-chromenes , which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H14ClNO3\text{C}_{17}\text{H}_{14}\text{Cl}\text{N}\text{O}_{3}

This compound features a chromene core substituted with an acetylphenyl group and a carboxamide functional group, contributing to its biological properties.

Biological Activity Overview

Research indicates that 2H-chromenes exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many 2H-chromene derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : These compounds have demonstrated efficacy against bacterial and fungal strains.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Similar to other 2H-chromenes, this compound may trigger programmed cell death pathways in cancer cells by activating caspases and disrupting mitochondrial function.
  • Enzyme Inhibition : The compound's ability to inhibit AChE suggests potential applications in treating cognitive disorders by increasing acetylcholine levels in the brain.
  • Antioxidant Activity : Some studies indicate that 2H-chromenes possess antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Studies :
    • A study demonstrated that chromene derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
    • Another research highlighted the role of these compounds in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Antimicrobial Activity :
    • Research on related thiosemicarbazones indicated strong inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 µM .
    • The antibacterial properties were attributed to the disruption of bacterial cell wall synthesis and function.
  • Neuroprotective Effects :
    • Compounds similar to this compound have been shown to inhibit AChE effectively, suggesting their potential as therapeutic agents for Alzheimer's disease .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50/MIC ValuesReferences
This compoundAnticancerIC50 < 10 µM
4-HydroxycoumarinAChE InhibitionIC50 = 5 µM
ThiosemicarbazonesAntibacterialMIC = 0.78 - 1.56 µM

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